molecular formula C12H16BF3N2O3 B2764064 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine CAS No. 1620575-08-7

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine

Cat. No. B2764064
CAS RN: 1620575-08-7
M. Wt: 304.08
InChI Key: RSVSIJQXDVPJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C12H16BF3N2O3 and its molecular weight is 304.08. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound and its related derivatives, such as boric acid ester intermediates, are synthesized via substitution reactions and analyzed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their structures are confirmed through X-ray diffraction and density functional theory (DFT) studies, demonstrating the consistency of the molecular structures optimized by DFT with crystal structures (Huang et al., 2021).
  • Chemical Reactivity and Stability Studies :

    • Investigations into the structural differences of pyridin-2-ylboron derivatives, including the compound , reveal insights into their orientation and bond angles. These studies help understand their chemical reactivity and stability, as demonstrated by differences in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions (Sopková-de Oliveira Santos et al., 2003).
  • Application in Suzuki Coupling Reactions :

    • The compound is utilized in Suzuki coupling reactions, a method extensively employed in the synthesis of complex organic compounds, including medicinally important molecules. It serves as an effective intermediate or building block in these reactions (Bethel et al., 2012).
  • Development of Boronate Ester-Based Fluorescence Probes :

    • Boronate ester derivatives, including the compound of interest, are used in the development of fluorescence probes for detecting hydrogen peroxide. These probes display varied responses to H2O2, showcasing the potential of these compounds in sensitive detection applications (Lampard et al., 2018).
  • Coordination Polymer Formation :

    • The compound is used in the formation of coordination polymers, specifically with cobalt(II) ions. This application demonstrates its utility in constructing complex molecular architectures with potential applications in materials science (Al-Fayaad et al., 2020).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF3N2O3/c1-10(2)11(3,4)21-13(20-10)7-5-8(9(17)18-6-7)19-12(14,15)16/h5-6H,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVSIJQXDVPJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine

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